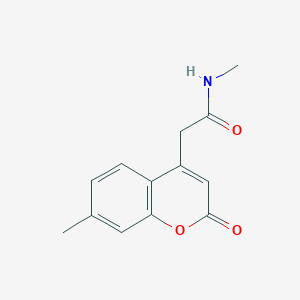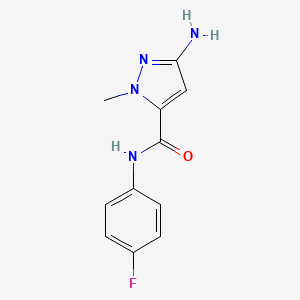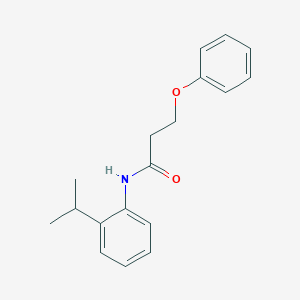![molecular formula C14H16N4O4S2 B2554733 Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate CAS No. 895262-79-0](/img/structure/B2554733.png)
Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate, also known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC is a sulfonamide-based compound that exhibits a unique chemical structure and has been found to possess a range of biological activities.
Scientific Research Applications
Antihypertensive Applications
The compound has been studied for its potential as a nonpeptide angiotensin II antagonist. Such compounds, including derivatives of pyrimidinone with a carboxyheteroaryl group, have shown marked antihypertensive activity in vivo, suggesting their utility in treating hypertension (Salimbeni et al., 1995).
Antibacterial Applications
Research has focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. These efforts have led to the creation of compounds with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Antitumor Applications
Novel series of compounds derived from this chemical scaffold have been synthesized and evaluated for their antitumor and antibacterial properties, showing promising results against various human tumor cell lines and bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiandrogen Applications
Studies have also explored the synthesis of derivatives with potential antiandrogen activity, focusing on 3-substituted derivatives of 2-hydroxypropionanilides. These compounds have shown partial androgen agonist activity or pure antagonism, indicating their potential for treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).
Novel Synthesis Methods
Research has also been directed towards developing efficient synthesis methods for related compounds. For example, a study on the synthesis of one novel thieno[2,3-D]pyrimidine derivative bearing a sulfonylurea moiety outlined a multi-step synthesis process, highlighting the compound's potential applications in various fields (Chen et al., 2014).
Mechanism of Action
Target of Action
The primary target of Methyl 3-[(4-pyrimidin-2-ylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate Compounds with similar structures, such as imatinib, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .
Mode of Action
The exact mode of action of This compound Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the growth factor signals .
Biochemical Pathways
The specific biochemical pathways affected by This compound The inhibition of tyrosine kinases by similar compounds can disrupt growth factor signals, affecting various downstream effects related to cell proliferation and survival .
Result of Action
The specific molecular and cellular effects of This compound The inhibition of tyrosine kinases by similar compounds can lead to the disruption of growth factor signals, which may result in the inhibition of cell proliferation and survival .
properties
IUPAC Name |
methyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S2/c1-22-13(19)12-11(3-10-23-12)24(20,21)18-8-6-17(7-9-18)14-15-4-2-5-16-14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOELYEARCGIQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)


![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2554660.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)

![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)